Product packaging for N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine(Cat. No.:CAS No. 103451-56-5)

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Cat. No.: B026077
CAS No.: 103451-56-5
M. Wt: 310.30 g/mol
InChI Key: XBQADBXCNQPHHY-NSHDSACASA-N
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Description

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O6 B026077 N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine CAS No. 103451-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908424
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
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Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-77-0, 103451-56-5
Record name N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
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Record name N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine
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Significance in Chemical Biology and Medicinal Chemistry Research

The strategic placement of the nitro group and the acid-labile Boc protecting group makes Boc-4-nitro-L-phenylalanine a highly significant building block in chemical biology and medicinal chemistry. The Boc group provides temporary protection for the α-amino group, allowing for selective reactions at other sites of a molecule, a fundamental principle in modern peptide synthesis. chemimpex.comsmolecule.com This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS), where the compound is used to introduce a specific, non-canonical residue into a growing peptide chain. sigmaaldrich.comsmolecule.com

The electron-withdrawing nature of the para-nitro group enhances the compound's reactivity and imparts unique properties. chemimpex.com A key feature is its ability to be readily reduced to the corresponding amine, 4-amino-L-phenylalanine (Amf). kilobio.com This transformation is a gateway to a vast array of chemical modifications. The resulting amino group can be used for conjugation, crosslinking, or as a handle for attaching other functional molecules, such as fluorescent probes or drug payloads. kilobio.com

In medicinal chemistry, this compound is instrumental in designing novel therapeutics. chemimpex.com It serves as a precursor for creating enzyme inhibitors and developing targeted drug delivery systems. chemimpex.com For instance, researchers have incorporated it into peptides designed to interact with specific biological targets, leveraging the unique electronic properties conferred by the nitro/amino group to enhance binding or modulate activity. The conversion of the nitro group to a guanidino group to create antagonists for Gonadotropin-Releasing Hormone (GnRH) showcases its utility in drug discovery. google.com Furthermore, derivatives have been explored in the development of prodrugs to improve the bioavailability of therapeutic agents. chemimpex.com

Historical Context of Its Application As a Non Canonical Amino Acid Precursor

The use of Boc-4-nitro-L-phenylalanine as a precursor for non-canonical amino acids (ncAAs) is deeply rooted in the evolution of peptide chemistry. The development of SPPS by Robert Bruce Merrifield in the early 1960s created a demand for a toolbox of protected amino acids to build peptides with novel functions. Boc-protected amino acids were central to the original SPPS strategies. mdpi.com

Historically, the synthesis of 4-nitro-L-phenylalanine itself was often achieved through the direct nitration of L-phenylalanine using a mixture of nitric and sulfuric acids. researchgate.net However, this method often resulted in a mixture of isomers. The subsequent protection of the amino group with the Boc moiety provided a stable, well-defined building block suitable for controlled, stepwise peptide synthesis. google.com

Its primary historical application has been as a stable, storable precursor to 4-amino-L-phenylalanine. google.com The synthesis of peptides containing the p-amino group was challenging due to the group's reactivity. By incorporating Boc-4-nitro-L-phenylalanine into a peptide sequence first and then performing the reduction of the nitro group as a final or penultimate step, chemists could cleanly produce peptides containing the 4-amino-L-phenylalanine residue. mdpi.com This strategy has been employed to create peptides for various research applications, including the synthesis of p-azido-L-phenylalanine peptides, where the amino group is a key intermediate. This approach of installing a "masked" functionality that can be revealed later has been a powerful and long-standing strategy in chemical synthesis.

Structural and Conformational Elucidation of Boc 4 Nitro L Phenylalanine and Its Conjugates

Advanced Spectroscopic Methodologies for Conformational Analysis

Spectroscopic techniques are indispensable tools for probing the conformational landscape of molecules. For Boc-4-nitro-L-phenylalanine and its derivatives, methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide detailed insights into their structure and behavior in different environments.

NMR spectroscopy is a powerful method for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Boc-4-nitro-L-phenylalanine, ¹H and ¹³C NMR studies provide definitive evidence of its covalent structure and offer clues about its preferred conformation.

In a study of Boc-L-phenylalanine, a closely related compound, the conformation in solution was investigated using ¹H NMR spectroscopy. researchgate.net The data indicated an equilibrium between different rotamers, with the urethane (B1682113) bond adopting a specific conformation. researchgate.net For Boc-4-nitro-L-phenylalanine derivatives, NMR is used to confirm successful synthesis and protection of the amino group. The appearance of a characteristic singlet for the nine protons of the tert-butyl group in ¹H NMR spectra is a key indicator of the Boc group's presence. In the synthesis of heteroditopic receptors starting from Boc-4-nitro-L-phenylalanine, both 1D and 2D NMR techniques were crucial for characterizing the intermediates and final products, confirming the connectivity and spatial arrangement of the atoms. mdpi.com

Specific chemical shifts in DMSO-d₆ have been reported for conjugates derived from Boc-4-nitro-L-phenylalanine, providing a spectral fingerprint for the molecular scaffold. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for a Squaramide Receptor Derived from Boc-4-nitro-L-phenylalanine in DMSO-d₆ mdpi.com

Functional Group/Carbon Environment Chemical Shift (δ) in ppm
Squaramide Carbonyls 184.4, 181.1
Amide/Carbamate (B1207046) Carbonyls 169.0, 167.8, 163.3
Aromatic C-NO₂ 147.0
Aromatic C-H & C-C 148.5, 145.3, 144.7, 141.5, 132.1, 131.6, 131.5, 125.4, 123.7
Methoxy/Ether Carbons 70.3, 69.2, 69.1, 68.8, 68.5
Aliphatic CH 58.1
Aliphatic CH₂ 41.2

Note: This table is based on data for a complex derivative and illustrates the type of information obtained from NMR.

Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. When Boc-4-nitro-L-phenylalanine is incorporated into a peptide chain, CD spectroscopy can reveal how this modification influences the peptide's folding into conformations like α-helices, β-sheets, or random coils.

Studies on peptide conjugates have shown that CD analysis is critical for evaluating their secondary structure and thermal stability. gla.ac.uk For example, the mean residue ellipticity at 222 nm ([Θ]₂₂₂) is a well-established quantifier of helical content in peptides. diva-portal.org The conjugation of molecules to peptides can potentially alter their native conformation. However, CD studies on octreotide (B344500) modified at its disulfide bond showed that the peptide's structure was fully recovered after modification, as the CD spectra of the conjugates were nearly superimposable with the original peptide. mpg.de In contrast, modifications at key amino acid residues involved in receptor binding, such as lysine (B10760008), can lead to significant conformational changes detected by CD. mpg.de

In the context of conjugates involving cyclodextrins and peptides, CD experiments have demonstrated changes in the secondary structure upon conjugation, which can affect biological functions like inhibiting protein aggregation. mdpi.com Therefore, for any peptide conjugate of Boc-4-nitro-L-phenylalanine, CD spectroscopy would be a primary method to assess whether the incorporation of this unnatural amino acid disrupts or stabilizes known secondary structural motifs.

For N-protected phenylalanine derivatives, such as N-tert-butoxy carbonyl-L-phenylalanine, FT-IR and FT-Raman spectra have been recorded and analyzed in detail. researchgate.netresearchgate.net The vibrational frequencies are assigned to specific motions of the molecule's constituent parts, such as C=O stretching of the carboxyl and carbamate groups, N-H stretching, and various vibrations of the aromatic ring. researchgate.net For instance, the C=O stretching band of a carboxyl group is typically observed around 1730 cm⁻¹, while N-H stretching bands appear in the range of 3200-3400 cm⁻¹. researchgate.net

In studies of dipeptides, IR and Raman spectroscopy have been used to distinguish between linear and cyclic structures and to confirm the zwitterionic state of the molecule. acs.org The presence of strong hydrogen bonds, which significantly influences molecular packing and conformation, can be inferred from shifts in the vibrational frequencies of the involved functional groups, such as N-H and O-H. researchgate.net Raman spectroscopy is also particularly sensitive to the conformations of aliphatic chains and aromatic rings. nih.govresearchgate.net For a dipeptide containing 4-nitro-L-phenylalanine, Raman spectroscopy was used alongside X-ray diffraction to study the crystallinity and orientation of self-assembled nanostructures. rsc.org

Table 2: General IR Absorption Regions for Boc-Amino Acids researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3400 - 3200
C-H Stretching (aromatic & aliphatic) 3100 - 2800
C=O Stretching (Carboxylic Acid/Carbamate) 1750 - 1680
N-O Asymmetric Stretching (Nitro Group) 1560 - 1515
N-O Symmetric Stretching (Nitro Group) 1355 - 1315

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable data on solution-state conformation, single-crystal X-ray diffraction offers an unambiguous, high-resolution picture of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the precise arrangement of molecules within a crystal lattice.

The principles of crystal engineering guide the self-assembly of molecules into ordered, crystalline solids. For Boc-4-nitro-L-phenylalanine and its conjugates, the interplay of intermolecular forces dictates the crystal packing. Studies on related dipeptides, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, reveal how these molecules arrange themselves in the crystal. preprints.orgpreprints.org This dipeptide was found to crystallize in the P2₁ space group with two molecules per unit cell. preprints.org

Table 3: Crystallographic Data for a Boc-4-nitro-L-phenylalanine Conjugate preprints.org

Parameter Boc-pNPhepNPhe Dipeptide
Empirical Formula C₂₃H₂₆N₄O₉
Formula Weight 502.48
Temperature (K) 100
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.3347(3)
b (Å) 5.9223(2)
c (Å) 19.5393(6)
β (°) 92.593(1)
Volume (ų) 1194.20(6)
Z (molecules/unit cell) 2

Note: This data is for a dipeptide containing the 4-nitro-phenylalanine moiety, illustrating typical crystallographic parameters.

The solid-state architecture of molecular crystals is stabilized by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgacs.org Hydrogen bonds are particularly important in governing the structure of amino acid and peptide crystals. acs.org

Computational Chemistry and Molecular Modeling Insights

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and electronic properties of Boc-4-nitro-L-phenylalanine at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone. By simulating the behavior of the molecule, researchers can predict its preferred conformations, electronic charge distribution, and potential interactions with biological macromolecules. This section delves into the application of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and ligand-protein docking to elucidate the characteristics of Boc-4-nitro-L-phenylalanine.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. For Boc-4-nitro-L-phenylalanine, DFT studies are crucial for understanding how the electron-withdrawing nitro group and the bulky tert-butoxycarbonyl (Boc) protecting group influence the electronic environment of the L-phenylalanine scaffold.

DFT calculations on related nitroaromatic compounds and Boc-protected amino acids provide a framework for understanding the electronic characteristics of Boc-4-nitro-L-phenylalanine. researchgate.netresearchgate.netacs.org The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group, which significantly impacts the electron distribution across the aromatic system. This leads to a polarization of the molecule, affecting its reactivity and intermolecular interactions. The Boc protecting group, while primarily steric in nature, also influences the electronic properties of the amide bond. acs.org

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. In the case of Boc-4-nitro-L-phenylalanine, the nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity in certain chemical transformations. researchgate.net

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visualizes the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For Boc-4-nitro-L-phenylalanine, the MEP would likely show a region of negative potential around the nitro group and the carbonyl oxygens of the Boc and carboxylic acid moieties, indicating these as potential hydrogen bond acceptors.

Table 1: Representative DFT Calculated Electronic Properties for 4-Nitroaniline

Property Value
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV
HOMO-LUMO Gap 4.5 eV
Dipole Moment 6.8 D

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in solution. acs.orggmu.ac.ae For Boc-4-nitro-L-phenylalanine, MD simulations are invaluable for exploring its accessible conformations and understanding how it might behave in a biological context.

The conformational landscape of a peptide or amino acid derivative is largely determined by the rotational freedom around its single bonds, described by dihedral angles. In Boc-4-nitro-L-phenylalanine, key dihedral angles include those in the amino acid backbone (phi, psi) and the side chain (chi angles). The bulky Boc protecting group can restrict the conformational freedom of the backbone, influencing the preferred phi and psi angles. researchgate.netacs.org

A typical MD simulation of Boc-4-nitro-L-phenylalanine would involve placing the molecule in a box of solvent (e.g., water) and simulating its movement over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the more flexible regions of the molecule.

Dihedral Angle Distributions: To determine the most populated conformational states.

Solvent Accessible Surface Area (SASA): To understand the exposure of different parts of the molecule to the solvent. acs.org

The following table presents a hypothetical summary of results that could be obtained from an MD simulation of Boc-4-nitro-L-phenylalanine, illustrating the types of insights gained.

Table 2: Illustrative Data from a Hypothetical MD Simulation of Boc-4-nitro-L-phenylalanine

Parameter Description Illustrative Finding
Average RMSD Overall structural stability A low and stable RMSD value would indicate that the molecule maintains a relatively rigid conformation.
RMSF of Phenyl Ring Flexibility of the side chain Higher RMSF values for the phenyl ring atoms would suggest significant rotational freedom.
Dominant Dihedral Angles (φ, ψ) Preferred backbone conformation The simulation might reveal a preference for extended or folded backbone conformations.
Intramolecular H-bonds Stabilizing interactions The presence of persistent hydrogen bonds between the Boc group and the backbone could be identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netajprd.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For Boc-4-nitro-L-phenylalanine, docking studies can predict its binding mode to various protein targets, providing hypotheses about its potential biological activity.

The process of molecular docking involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank the resulting poses. A good docking result is characterized by a low binding energy and favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. academie-sciences.fr

Boc-4-nitro-L-phenylalanine has been investigated as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity. lookchem.comresearchgate.netshu.ac.uk Docking studies of Boc-4-nitro-L-phenylalanine into the active site of PTP1B would aim to identify key interactions that contribute to its binding affinity. The nitro group, with its electron-withdrawing nature and potential for hydrogen bonding, could play a significant role in anchoring the ligand within the binding pocket. researchgate.net The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues in the active site, while the carboxylic acid and Boc groups can form additional hydrogen bonds or van der Waals contacts. researchgate.netacademie-sciences.fr

A successful docking study would provide a detailed 3D model of the ligand-protein complex, highlighting the specific amino acid residues involved in the interaction. This information is crucial for the rational design of more potent and selective inhibitors.

The table below summarizes the types of interactions that might be predicted from a docking study of Boc-4-nitro-L-phenylalanine with a protein target like PTP1B.

Table 3: Predicted Interactions from a Hypothetical Docking Study of Boc-4-nitro-L-phenylalanine with a Protein Active Site

Interacting Part of Ligand Type of Interaction Potential Interacting Protein Residue(s)
Nitro Group Hydrogen Bond, Electrostatic Arginine, Lysine (positively charged residues)
Phenyl Ring Hydrophobic, π-π Stacking Phenylalanine, Tyrosine, Tryptophan (aromatic residues)
Carboxylic Acid Hydrogen Bond, Ionic Interaction Serine, Threonine, Aspartate, Glutamate, Arginine
Boc Group Carbonyl Oxygen Hydrogen Bond Backbone NH groups, polar side chains
Boc Group tert-Butyl van der Waals, Hydrophobic Leucine, Isoleucine, Valine (aliphatic residues)

Investigation of Biological Interactions and Therapeutic Modalities

Enzyme Inhibition and Activation Studies

The structure of Boc-4-nitro-L-phenylalanine makes it a valuable component in the study of enzyme kinetics and inhibition. chemimpex.com The nitro group, being strongly electron-withdrawing, can influence the compound's interaction with enzyme active sites. This property is particularly useful in designing enzyme inhibitors, where the modified amino acid can mimic a natural substrate to block an enzyme's activity. chemimpex.comchemimpex.com For instance, derivatives of phenylalanine have demonstrated the ability to inhibit enzymes involved in metabolic pathways, which can be a strategic approach in cancer therapy.

Receptor Binding and Signaling Pathway Modulation

Derivatives of Boc-4-nitro-L-phenylalanine are instrumental in studying receptor binding and modulating signaling pathways. The core structure can be incorporated into peptides to enhance their affinity for specific receptors. A notable application is in the construction of heteroditopic receptors capable of interacting with salts, where a 4-nitro-L-phenylalanine scaffold was used to create receptors that can bind anions with the help of alkali metal cations. mdpi.com This research opens avenues for regulating ion concentration under interfacial conditions. mdpi.com Furthermore, derivatives are being investigated for their potential effects on neurotransmitter systems, contributing to the understanding of neurological disorders. chemimpex.com

Role in Prodrug Design and Controlled Release Systems

Boc-4-nitro-L-phenylalanine is a key intermediate in the synthesis of prodrugs, which are inactive compounds that are converted into active drugs within the body. chemimpex.com This approach can improve the bioavailability and targeted delivery of therapeutic agents. chemimpex.com For example, it has been used in the synthesis of a sesamol (B190485) carbamate-L-phenylalanine prodrug designed to target the L-Type Amino Acid Transporter 1 (LAT1), which is overexpressed in some cancer cells. mdpi.com The carbamate (B1207046) linkage in this prodrug allows for a sustained release of the active compound, sesamol, through enzymatic hydrolysis within the cells. mdpi.com This strategy offers the potential for prolonged therapeutic action and less frequent administration. mdpi.com

Prodrug ComponentLinkageRelease MechanismTargetReference
SesamolCarbamateEnzymatic HydrolysisLAT1 mdpi.com
Chlorambucil (B1668637)AmideNot specifiedLAT1 researchgate.netnih.gov

Development of Targeted Delivery Strategies

The chemical properties of Boc-4-nitro-L-phenylalanine make it suitable for developing targeted drug delivery systems. chemimpex.com By incorporating this amino acid derivative into drug molecules, researchers can enhance their transport across biological membranes. A significant area of research is the targeting of the L-type Amino Acid Transporter 1 (LAT1), which is responsible for transporting large neutral amino acids. researchgate.net Since LAT1 is often overexpressed in cancer cells, designing drugs that are recognized as substrates for this transporter is a promising strategy for targeted cancer therapy. researchgate.net Boc-4-nitro-L-phenylalanine has been a precursor in the synthesis of chlorambucil derivatives designed to utilize LAT1 for enhanced intracellular uptake into cancer cells. researchgate.netnih.govmdpi.com

Biochemical Pathway Interrogation Using Derivatized Analogs

Derivatized analogs of Boc-4-nitro-L-phenylalanine are used as chemical probes to investigate biochemical pathways. The nitro group can be chemically modified, for instance, by reduction to an amino group, to create analogs like Boc-4-amino-L-phenylalanine. mdpi.commdpi.com These analogs can then be used in various biochemical assays. For example, photoaffinity labeling, a technique used to identify and study protein-ligand interactions, has utilized photophore-bearing L-phenylalanine derivatives to analyze biological functions. researchgate.net

Contributions to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Boc-4-nitro-L-phenylalanine and its derivatives are crucial for conducting structure-activity relationship (SAR) studies, which are fundamental to drug discovery. chemimpex.com SAR studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound containing Boc-4-nitro-L-phenylalanine and observing the effects on its efficacy, researchers can identify the key chemical features required for optimal therapeutic activity. acs.org For example, the introduction of a nitro group alters the electronic properties of the phenyl ring, which can significantly impact how the molecule interacts with its biological target. The synthesis of various analogs of angiotensin II containing modified phenylalanine residues, including those derived from Boc-4-nitro-L-phenylalanine, has been instrumental in understanding the SAR for this class of compounds. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

Self-Assembly of Peptidic and Non-Peptidic Supramolecular Architectures

Boc-4-nitro-L-phenylalanine is a key component in the design of self-assembling systems, particularly in the formation of peptidic supramolecular structures. While the single molecule itself can be a precursor, it is often incorporated into dipeptides to study self-assembly phenomena.

A notable example is the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhe-pNPhe). This molecule exhibits a remarkable dual self-assembly behavior in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) and water or ethanol. researchgate.netpreprints.org Initially, it forms nanotubes, which then further self-assemble into larger microtapes. researchgate.netpreprints.org This hierarchical self-organization is driven by a combination of non-covalent interactions, including hydrogen bonds between the peptide backbones, electrostatic interactions, and van der Waals forces. preprints.org The resulting supramolecular structures are well-ordered, a characteristic confirmed by X-ray diffraction studies which show a non-centrosymmetric crystal structure. preprints.orgpreprints.org

The self-assembly process is not limited to peptidic structures. Derivatives of L-phenylalanine with a Boc protecting group have been shown to act as organogelators. semanticscholar.org For instance, L-phenylalanine dihydrazide derivatives can form stable, thermally reversible organogels in various organic solvents at low concentrations. semanticscholar.org The formation of these gels is dependent on intermolecular forces like hydrogen bonding and π-π stacking, creating a fibrous network that entraps the solvent. semanticscholar.org Although this study focused on other L-phenylalanine derivatives, it highlights the potential of Boc-protected amino acids, including the nitro-substituted variant, to serve as scaffolds for non-peptidic supramolecular gels.

The table below summarizes the self-assembly characteristics of a dipeptide containing Boc-4-nitro-L-phenylalanine.

Self-Assembling MoleculeSolvent SystemResulting Supramolecular ArchitectureDriving Forces
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineHFP/Ethanol or HFP/WaterNanotubes which self-assemble into microtapesHydrogen bonding, π-π stacking, van der Waals forces

Development of Functional Advanced Materials

The ordered supramolecular architectures formed from Boc-4-nitro-L-phenylalanine derivatives possess unique functional properties, leading to their application in advanced materials. The chirality and non-centrosymmetric nature of the self-assembled crystals are particularly significant. preprints.orgrsc.org

Nonlinear Optical (NLO) Materials: Crystals of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine have been shown to exhibit significant nonlinear optical properties. preprints.orgpreprints.org Specifically, they display optical second harmonic generation (SHG), a property allowed by their acentric crystal structure (space group P2). preprints.orgresearchgate.net The effective NLO coefficient (deff) of these dipeptide micro-tapes has been estimated to be at least 0.52 pm/V. preprints.orgpreprints.org This value, while lower than some state-of-the-art inorganic crystals like β-barium borate, is notable for an organic, self-assembled material and highlights its potential in photonic applications. preprints.orgresearchgate.net

Piezoelectric Materials: The same dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, demonstrates strong piezoelectric properties when embedded into electrospun polymer fibers, such as poly-L-lactic acid (PLLA). preprints.orgrsc.org The resulting hybrid material generates a significant voltage in response to periodic mechanical deformation. preprints.org The performance of these dipeptide-polymer fibers is noteworthy; the piezoelectric output voltage is double that of fibers containing the non-nitrated analogue, Boc-L-phenylalanyl-L-phenylalanine, under the same conditions. rsc.org This enhancement is attributed to the strong electron-accepting character of the nitro group, which increases the dipole moment within the crystalline nanotubes under applied force. rsc.org

Tough and Recyclable Polymers: Recent research has explored the use of 4-nitro-L-phenylalanine in creating tough and recyclable poly(urethane-urea) elastomers. researchgate.net While this example does not use the Boc-protected form directly in the final material, the amino acid derivative is a key renewable starting material. The principles of creating materials with reversible non-covalent bonds for enhanced mechanical properties and recyclability are relevant to the broader applications of functional amino acid derivatives. researchgate.net

The functional properties of materials derived from a dipeptide of Boc-4-nitro-L-phenylalanine are detailed below.

MaterialPropertyMeasured Value/ObservationPotential Application
Boc-pNPhe-pNPhe CrystalsNonlinear Optical (SHG)deff ≥ 0.52 pm/VPhotonics, Optical Devices
Boc-pNPhe-pNPhe@PLLA FibersPiezoelectricityOutput voltage is double that of the non-nitrated analogueNanogenerators, Sensors

Role in Sensing and Detection Systems

The unique electronic and optical properties of Boc-4-nitro-L-phenylalanine and its derivatives suggest their potential use in sensing and detection systems. The nitroaromatic group can act as a quencher or modulator of fluorescence, a principle often exploited in chemical sensors.

While direct studies on Boc-4-nitro-L-phenylalanine as a sensor are limited, related dipeptides have shown interesting photoluminescence behavior. The dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine exhibits aggregation-induced emission (AIE) in HFP/water solutions. rsc.org Its photoluminescence spectrum shows a significant red shift compared to its non-nitrated counterparts, with an intense emission peak at 357 nm. rsc.org This sensitivity of the emission properties to the aggregation state can be harnessed for developing fluorescent probes.

Furthermore, the integration of such dipeptides into polymer fibers that display blue luminescence opens up possibilities for creating optical sensing platforms. rsc.org The change in luminescence in response to external stimuli, such as the binding of an analyte or a change in the local environment, could form the basis of a detection system. For example, a modified tyrosine derivative, Fmoc-Tyr(3-NO2), which also contains a nitro group, forms a hydrogel whose gelation ability is sensitive to pH, indicating the potential for nitro-containing amino acid derivatives to act as pH sensors. mdpi.com

Chiral Recognition and Separation Methodologies

The inherent chirality of L-amino acids and their derivatives is fundamental to their application in chiral recognition and separation. Boc-4-nitro-L-phenylalanine is used in studies aimed at developing synthetic receptors capable of distinguishing between enantiomers of chiral molecules, particularly carboxylates.

In this context, various synthetic receptors have been tested for their ability to bind selectively to the D- or L-enantiomer of Boc-protected amino acids, including Boc-phenylalanine derivatives. mdpi.comresearchgate.net For example, receptors based on phenothiazine (B1677639) have been investigated for their stereo-differentiating properties with N-Boc-protected amino acids. researchgate.net These studies measure the stability constants of the complexes formed between the receptor and each enantiomer. The ratio of these constants (e.g., K_D/K_L) provides a measure of the receptor's enantioselectivity.

One study using a specific phenothiazine-based receptor (receptor 58) in acetonitrile (B52724) found that it exhibited good chiral recognition for amino acids protected with a Boc group. researchgate.net For D/L-Boc-Phenylalanine, a logK of 5.88 and 5.79 was observed, respectively, showing a modest but clear differentiation. researchgate.net Another receptor system demonstrated even higher chiral recognition for Boc-protected phenylalanine enantiomers, achieving a K_S/K_R ratio of 5.92. mdpi.com These findings are crucial for the development of chiral selectors for chromatography, chiral sensors, and asymmetric catalysis.

The table below presents data on the chiral recognition of Boc-protected phenylalanine enantiomers by a synthetic receptor.

Receptor SystemGuest MoleculeSolventStability Constants (logK)Enantioselectivity (K_D/K_L or K_S/K_R)
Phenothiazine Receptor 58D-Boc-PhenylalanineAcetonitrile5.881.23
Phenothiazine Receptor 58L-Boc-PhenylalanineAcetonitrile5.79
Tryptophan-based Receptor 13N-Boc-phenylalanineNot SpecifiedNot Specified5.92

Advanced Analytical Methodologies for Research Applications

High-Resolution Mass Spectrometry for Metabolite Profiling and Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Boc-4-nitro-L-phenylalanine, particularly within complex biological matrices or reaction mixtures. HRMS instruments, such as the Orbitrap and time-of-flight (TOF) analyzers, provide accurate mass measurements with high resolution, enabling the confident determination of elemental compositions. d-nb.inforesearchgate.net This capability is crucial for distinguishing the target compound from other components with similar nominal masses and for identifying its potential metabolites or degradation products. d-nb.inforesearchgate.net

In metabolite profiling studies, liquid chromatography coupled to HRMS (LC-HRMS) allows for the separation of compounds prior to detection, providing an additional dimension of identification based on retention time. d-nb.info The fragmentation of the parent ion (MS/MS or MSn) provides structural information critical for the de novo identification of unknown metabolites. d-nb.inforesearchgate.net For instance, the fragmentation pattern of a modified phenylalanine derivative can reveal alterations to the side chain or loss of the Boc-protecting group. In one study analyzing a complex mixture, an Orbitrap Elite mass spectrometer was utilized to acquire detailed fragmentation spectra (up to MS⁴), which was instrumental in elucidating the complete chemical structure of an unknown metabolite. d-nb.inforesearchgate.net The high resolving power of the instrument (e.g., 30,000) is essential for separating isotopic peaks and resolving isobaric interferences. d-nb.info

Ion Mobility Mass Spectrometry (IMMS) offers a further dimension of separation based on the size, shape, and charge of an ion, which can resolve isomeric metabolites that are indistinguishable by mass alone. researchgate.net This technique is particularly advantageous for rapid metabolic fingerprinting of complex samples without extensive sample preparation. researchgate.net

ParameterSettingApplication ContextReference
Mass Spectrometer Orbitrap EliteMetabolite structure elucidation d-nb.info
Ionization Source Heated Electrospray (HESI-II)Analysis of polar compounds like amino acids d-nb.info
Resolution (Full Scan) 30,000Accurate mass measurement and formula determination d-nb.info
Resolution (MSn Scan) 15,000High-resolution fragment ion analysis d-nb.info
Fragmentation Collision-Induced DissociationStructural characterization d-nb.info
Scan Range (m/z) 100 - 450Covers the mass range for the parent compound and its expected metabolites d-nb.info

Chromatographic Separation Techniques for Enantiomeric Purity and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of Boc-4-nitro-L-phenylalanine. sigmaaldrich.comjk-sci.com Impurity profiling is typically conducted using reversed-phase HPLC (RP-HPLC) with a C18 column, coupled with UV detection. mdpi.comorgsyn.org This method effectively separates the main compound from synthesis-related impurities, such as starting materials or by-products. Purity levels are often reported to be high, for example, ≥98% or ≥99% as determined by HPLC. sigmaaldrich.comjk-sci.comvwr.com

Ensuring the enantiomeric purity of Boc-4-nitro-L-phenylalanine is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Chiral HPLC is the primary technique for this analysis. There are two main strategies:

Direct Separation: This involves using a chiral stationary phase (CSP) that can differentiate between enantiomers. Macrocyclic glycopeptides, such as teicoplanin or ristocetin (B1679390) A, are examples of CSPs used for the enantioseparation of amino acids. researchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). researchgate.netnih.gov An example of such an agent is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE]. researchgate.netnih.gov However, it has been noted that N-Boc protection can sometimes diminish the resolution quality in certain chiral separations. researchgate.net

The selection of the appropriate mobile phase, column, and detection wavelength is crucial for achieving optimal separation and sensitivity. orgsyn.org

ParameterConditionPurposeReference
Technique Reversed-Phase HPLCImpurity profiling and quantification mdpi.com
Column BDS Hypersil C-18 (4.6 × 250 mm, 5 µm)Separation of nonpolar to moderately polar compounds mdpi.com
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Formic AcidGradient elution for resolving complex mixtures mdpi.com
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow for 4.6 mm ID columns mdpi.comorgsyn.org
Detector UV Photodiode Array (PDA)Detection and quantification of UV-active compounds mdpi.com
Purity Confirmed >97% to >99%Quality control of the final product jk-sci.com

Capillary Electrophoresis and Microfluidic Platforms in Research Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, rapid analysis times, and low consumption of sample and reagents. nih.gov CE is well-suited for the analysis of charged molecules like amino acids. For enantiomeric separations of amino acids like phenylalanine, chiral selectors are added to the background electrolyte (BGE). nih.gov These selectors, such as cyclodextrins or chiral ionic liquids, form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. nih.gov While no specific application of CE for Boc-4-nitro-L-phenylalanine is detailed in the provided context, the established methods for phenylalanine enantioseparation are directly applicable. nih.gov

Microfluidic platforms, often termed "organ-on-a-chip" or "body-on-a-chip," represent a frontier in research analysis. mdpi.comwhiterose.ac.uk These devices allow for the culture of cells in a more physiologically relevant microenvironment and can be used to study the metabolism and cellular effects of compounds. mdpi.com A microfluidic system could be used to expose specific cell types (e.g., liver or cancer cells) to a peptide containing Boc-4-nitro-L-phenylalanine. The effluent from the microfluidic chip could then be collected and analyzed by highly sensitive techniques like LC-MS to perform metabolomic studies on the compound's fate. whiterose.ac.uk This approach allows for the investigation of compound efficacy and metabolism in a controlled in vitro model that more closely mimics in vivo conditions. mdpi.comwhiterose.ac.uk

Quantitative Analytical Strategies for Biochemical Assays

Accurate quantification of Boc-4-nitro-L-phenylalanine or peptides derived from it is essential for biochemical assays, such as enzyme inhibition or cellular uptake studies. The two predominant analytical strategies for quantification are HPLC with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV is a robust and widely accessible method. mdpi.com Quantification is based on the principle that the analyte's absorbance at a specific wavelength is proportional to its concentration. A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples. The nitro group in Boc-4-nitro-L-phenylalanine provides a strong chromophore, making UV detection a suitable choice. For example, a quantitative HPLC-UV method was developed to analyze a prodrug of a L-phenylalanine derivative using a photodiode array detector. mdpi.com

LC-MS/MS is the preferred method for quantitative analysis in complex biological matrices like plasma due to its superior sensitivity and selectivity. nih.gov This technique combines the separation power of LC with the specific detection of MS/MS. In a typical assay, a stable isotope-labeled internal standard is used to ensure high precision and accuracy. The analysis is performed in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the retention of highly polar analytes like amino acids, which are not well-retained on traditional reversed-phase columns. nih.gov

TechniqueMethodKey FeaturesApplicationReference
HPLC-UV External Standard CalibrationRobust, accessible, suitable for pure or simple mixtures.Quantification of prodrugs in solution. mdpi.com
LC-MS/MS HILIC with SRMHigh sensitivity, high selectivity, use of internal standards.Quantitative analysis of amino acids in human plasma. nih.gov

Future Research Directions and Translational Perspectives

Integration with Artificial Intelligence and Machine Learning for Drug Design

Boc-4-nitro-L-phenylalanine is a non-canonical amino acid, and its incorporation into peptide sequences can be strategically explored using AI. biorxiv.org Machine learning models, such as deep generative models, can design new peptide sequences containing this and other unnatural amino acids to target specific proteins with high affinity and specificity. biorxiv.orgmpu.edu.mo For instance, AI algorithms can predict how the introduction of the nitro-phenylalanine residue will influence a peptide's three-dimensional structure and its interaction with a biological target. nuvobio.comresearchgate.net Models like HighFold2 are being developed to accurately predict the structures of peptides containing unnatural amino acids, which is a significant step forward for designing novel therapeutics. researchgate.netnih.govoup.com

Key AI/ML application areas include:

De Novo Peptide Design: Generative models can create vast virtual libraries of peptides incorporating Boc-4-nitro-L-phenylalanine, tailored to bind to specific disease targets. mpu.edu.mo

Property Prediction: ML algorithms can forecast the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of molecules containing the nitro-phenylalanine moiety, reducing late-stage failures in drug development.

Structure-Activity Relationship (SAR) Analysis: AI can rapidly analyze SAR data to identify key structural features, including the role of the nitro group, that contribute to a compound's therapeutic efficacy.

Next-Generation Synthetic Strategies for Scalable Production

While Boc-4-nitro-L-phenylalanine is commercially available, the development of more efficient, scalable, and sustainable synthetic methods is a key area of future research. sarchemlabs.com Traditional batch synthesis methods for nitrating L-phenylalanine can be time-consuming and produce byproducts. nih.gov Next-generation strategies are focused on improving yield, purity, and environmental footprint.

Continuous Flow Synthesis: This approach offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. durham.ac.ukrsc.org A flow reactor process for peptide synthesis has been shown to be faster than conventional batch techniques. durham.ac.uk Adapting continuous-flow technology for the nitration and Boc-protection steps could lead to a more efficient and automated production of Boc-4-nitro-L-phenylalanine. thieme-connect.degoogle.com This method allows for precise control over reaction parameters, potentially increasing yields and minimizing the formation of unwanted isomers.

Green Chemistry and Biocatalysis: There is a growing emphasis on developing environmentally friendly chemical processes. unibo.itejcmpr.com Future research could explore greener solvents and reagents for the synthesis of Boc-4-nitro-L-phenylalanine. researchgate.net Furthermore, biocatalysis presents an intriguing alternative. The use of enzymes, such as nitroreductases or specialized N-oxygenases, could offer a highly specific and sustainable route to producing nitroaromatic compounds. nih.govresearchgate.netgoogle.com Research into engineering enzymes for the specific nitration of L-phenylalanine could pave the way for a completely biological synthesis pathway. dtic.mil

Synthetic StrategyPotential Advantages
Continuous Flow Enhanced safety, improved scalability, higher consistency, reduced reaction times. durham.ac.ukrsc.orggoogle.com
Green Chemistry Reduced environmental impact, use of sustainable materials, minimized hazardous waste. unibo.itejcmpr.com
Biocatalysis High specificity, mild reaction conditions, potential for environmentally benign processes. researchgate.netdtic.mil

Exploration of Novel Biological Targets and Therapeutic Areas

Boc-4-nitro-L-phenylalanine is a valuable tool for medicinal chemists to create novel compounds for targeted therapies. chemimpex.com The nitro group can be chemically reduced to an amine, providing a handle for further functionalization, or it can be used to modulate the electronic properties of the molecule to enhance binding to a biological target.

Oncology: The search for new anti-cancer drug targets is a major focus of modern drug discovery. technologynetworks.comclinicallab.com Recent studies have identified hundreds of new candidate priority drug targets across various cancer types. clinicallab.com Peptides and small molecules derived from Boc-4-nitro-L-phenylalanine can be synthesized to target these novel proteins. For instance, derivatives of nitroaromatic compounds are being explored for their ability to inhibit key enzymes like the Epidermal Growth Factor Receptor (EGFR), which is implicated in several cancers. nih.gov

Neuro-Oncology and Neurological Disorders: There is renewed interest in exploring metabolic pathways in tumors, including brain tumors, to find new therapeutic targets. targetedonc.comonclive.com Additionally, nitroaromatic amino acids have been investigated as inhibitors of neuronal nitric oxide synthase (NOS), an enzyme implicated in stroke and other neurological conditions. nih.gov This suggests that compounds derived from Boc-4-nitro-L-phenylalanine could be developed to target enzymes and receptors involved in both neuro-oncology and neurodegenerative diseases. nih.gov

Development of Innovative Materials and Nanosystems

Beyond pharmaceuticals, amino acids and peptides are gaining attention as building blocks for advanced biomaterials due to their ability to self-assemble into highly ordered nanostructures. nih.govnih.govnih.govresearchgate.net The unique properties of Boc-4-nitro-L-phenylalanine make it a compelling candidate for the development of innovative materials and nanosystems.

Recent research has demonstrated that a dipeptide analogue, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, can self-assemble into nanotubes and microtapes. rsc.org These nanostructures exhibit significant piezoelectric properties, meaning they can generate an electrical voltage in response to mechanical stress. rsc.org

Piezoelectric Nanomaterials: The self-assembled dipeptide structures were embedded into electrospun fibers, which generated a maximum output voltage of 58 V and a power density of 9 μW cm⁻². rsc.org The effective piezoelectric coefficient was estimated to be twice that of the well-studied diphenylalanine dipeptide, highlighting the potential of nitro-functionalized amino acids in this area. rsc.org Such materials could be used in biomedical sensors, energy harvesting devices, and for creating scaffolds for tissue engineering. nih.govnih.gov

PropertyValueReference
Maximum Output Voltage58 V rsc.org
Power Density9 μW cm⁻² rsc.org
Effective Piezoelectric Voltage Coefficient (g_eff)≅ 0.6 Vm N⁻¹ rsc.org

Furthermore, these self-assembled structures also possess interesting nonlinear optical (NLO) properties. The dipeptide was found to have an effective NLO coefficient (deff) of at least 0.67 pm V⁻¹, which is comparable to some inorganic NLO crystals. rsc.org

Multidisciplinary Research Collaborations and Global Initiatives

Realizing the full translational potential of Boc-4-nitro-L-phenylalanine requires a convergence of expertise from diverse scientific fields. The journey from a chemical building block to a therapeutic drug or a functional material is complex and necessitates an interdisciplinary approach. researchgate.netrroij.com

Future progress will depend on robust collaborations between:

Synthetic and Medicinal Chemists: To design and create novel derivatives and develop scalable, green synthetic routes. researchgate.netchemscene.com

Computational Biologists and AI Specialists: To build predictive models for drug design and material property simulation. nih.govbyu.edueurekaselect.com

Biologists and Pharmacologists: To identify and validate new biological targets and test the efficacy of novel compounds in disease models.

Materials Scientists and Nanotechnology Experts: To explore the self-assembly properties and develop applications for new nanomaterials in fields like bioelectronics and nanomedicine. researchgate.netnih.gov

Global initiatives that foster open data sharing and collaborative research platforms will be crucial. By bringing together researchers from academia, industry, and regulatory agencies, the development and translation of technologies based on Boc-4-nitro-L-phenylalanine can be accelerated, ultimately leading to innovations in medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for Boc-4-nitro-L-phenylalanine, and how can purity be ensured?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to 4-nitro-L-phenylalanine via reaction with di-tert-butyl dicarbonate under alkaline conditions (e.g., in aqueous NaHCO₃ or DMF). The nitro group at the para position of the phenyl ring is retained from the precursor, 4-nitro-L-phenylalanine (CAS 949-99-5, ). To ensure purity:

  • Purification : Use recrystallization from ethanol/water mixtures, as the compound has a defined melting point (107°C, ).
  • Characterization : Confirm identity via 1H^1H-NMR (e.g., tert-butyl protons at δ 1.4 ppm) and HPLC (>98% purity, C18 column, acetonitrile/water with 0.1% TFA) .

Q. How does the Boc protection strategy influence downstream peptide synthesis?

The Boc group stabilizes the α-amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. It is selectively removed under acidic conditions (e.g., 30% TFA in DCM) without affecting acid-sensitive functionalities like nitro groups. This allows sequential coupling of amino acids while retaining the nitro substituent for later modifications (e.g., reduction to amines for bioconjugation) .

Q. What analytical methods are critical for characterizing Boc-4-nitro-L-phenylalanine?

  • Melting Point Analysis : Compare observed mp (107°C) with literature values to assess purity .
  • Optical Rotation : Verify enantiopurity (e.g., [α]D25=+25°[α]_D^{25} = +25° for Boc-L-phenylalanine derivatives, ).
  • Mass Spectrometry : Confirm molecular weight (F.W. 310.3) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can Boc-4-nitro-L-phenylalanine be incorporated into peptide sequences with sterically demanding residues?

  • Coupling Optimization : Use coupling agents like HATU or PyBOP in DMF to enhance reactivity. Monitor coupling efficiency via Kaiser test or HPLC.
  • Solubility Management : Pre-dissolve the compound in DMF or DMSO (10–20 mM) to avoid aggregation during SPPS .
  • Side-Chain Compatibility : Ensure nitro group stability under SPPS conditions (e.g., piperidine for Fmoc removal does not affect nitro groups) .

Q. What strategies mitigate conflicting data in peptide synthesis yields when using Boc-4-nitro-L-phenylalanine?

  • Controlled Deprotection : Verify Boc removal efficiency via TFA cleavage kinetics (e.g., 1 hr at 25°C) and quantify free amines with TNBS assay .
  • Byproduct Analysis : Use LC-MS to detect nitro group reduction (e.g., unintended formation of 4-aminophenylalanine under reductive conditions) .
  • Batch Consistency : Cross-validate synthetic batches via 1H^1H-NMR and elemental analysis to rule out impurities .

Q. How does the nitro group influence peptide stability and functionalization post-synthesis?

The nitro group serves as a latent handle for:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for bioconjugation (e.g., NHS ester coupling) .
  • Click Chemistry : Post-reduction azide-alkyne cycloaddition (CuAAC) for fluorescent labeling .
  • Stability Trade-offs : Nitro groups may increase peptide hydrophobicity, requiring optimization of solvent systems for folding .

Q. What are the best practices for storing Boc-4-nitro-L-phenylalanine to prevent degradation?

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .
  • Desiccation : Use silica gel packs to avoid moisture-induced decomposition.
  • Long-Term Stability : Monitor via periodic HPLC to detect hydrolysis (free 4-nitro-L-phenylalanine elutes earlier) .

Q. How can conflicting solubility data be resolved for this compound in different solvent systems?

  • Empirical Testing : Screen solvents (e.g., DMF, DMSO, THF) at 10–50 mg/mL. Note that solubility in water is negligible (<1 mg/mL) .
  • Co-Solvents : Use DMF/water (4:1) for aqueous reactions.
  • Derivatization : Prepare methyl or ethyl esters (e.g., Boc-4-nitro-L-phenylalanine ethyl ester, CAS N/A, ) for improved organic solubility.

Methodological Considerations

Q. How to troubleshoot failed SPPS couplings involving Boc-4-nitro-L-phenylalanine?

  • Step 1 : Confirm Boc deprotection via ninhydrin test. Repeat TFA treatment if necessary.
  • Step 2 : Increase coupling time (2–4 hrs) or switch to DIC/Oxyma for steric hindrance mitigation.
  • Step 3 : Analyze resin-bound intermediates via cleavage and LC-MS to identify truncated sequences .

Q. What orthogonal protection schemes are compatible with Boc-4-nitro-L-phenylalanine?

  • Acid-Labile Groups : Trityl (removed with 1% TFA) or Fmoc (piperidine) are compatible.
  • Reduction-Sensitive Groups : Avoid benzyl or Alloc protection if nitro reduction is planned.
  • Crosslinking : Use photolabile groups (e.g., NVOC) for spatiotemporal control .

Retrosynthesis Analysis

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N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
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Reactant of Route 2
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.